2-Hydroxy-3-(3-methoxyphenyl)propanoic acid

Vue d'ensemble

Description

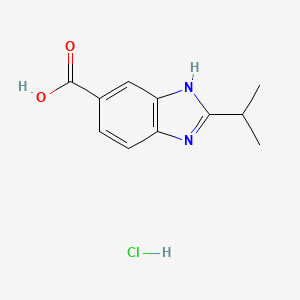

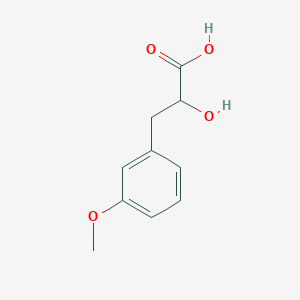

2-Hydroxy-3-(3-methoxyphenyl)propanoic acid , also known by its chemical formula C10H12O4 , is a compound with a molecular weight of approximately 196.2 g/mol . It falls under the category of aromatic carboxylic acids . The systematic IUPAC name for this compound is 2-Hydroxy-3-(3-methoxyphenyl)propansäure .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid consists of a benzene ring , a propionic acid group , and a methoxy group . The hydroxyl group at the alpha position (carbon adjacent to the carboxylic acid) gives rise to its acidic properties. The compound’s three-dimensional arrangement can be visualized using computational tools or molecular modeling software .

Applications De Recherche Scientifique

Antioxidant Properties

HMPA exhibits strong antioxidant activity. As a caffeine metabolite, it scavenges free radicals and protects cells from oxidative stress. Antioxidants play a crucial role in maintaining overall health by preventing cellular damage and reducing the risk of chronic diseases .

Muscle Health and Performance Enhancement

Research suggests that HMPA positively impacts muscle function. In a study involving mice, HMPA administration led to enhanced grip strength. It also decreased blood urea nitrogen levels after exercise, indicating potential benefits for muscle recovery. Although it didn’t directly affect endurance performance, low-dose HMPA promoted muscle development by increasing Myf5 expression. Additionally, HMPA improved hepatic glucose and lipid metabolism while inhibiting muscular lipid metabolism and protein catabolism .

Biomarker for Coffee Consumption

HMPA serves as a sensitive biomarker for coffee intake. Even small amounts of coffee consumption can be detected through its presence. Researchers have used HMPA levels to assess coffee consumption patterns in various studies .

Inhibition of Prostaglandin E₂ Production

HMPA can inhibit the production of prostaglandin E₂ (PGE₂). Prostaglandins are lipid compounds involved in inflammation and pain signaling. By modulating PGE₂, HMPA may have anti-inflammatory effects .

Mécanisme D'action

Mode of Action

It is known that the compound is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid . This suggests that it may interact with its targets in a manner similar to other gut microbiota metabolites.

Biochemical Pathways

It is known that the compound is a metabolite of 4-hydroxy-3-methoxycinnamic acid, which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . This suggests that it may affect similar biochemical pathways as other hydroxycinnamic acid derivatives.

Result of Action

Some studies suggest that it may have beneficial effects such as antidiabetic properties, anticancer activities, and cognitive function improvement .

Action Environment

It is known that the compound is a metabolite produced by the gut microbiota , suggesting that factors affecting the gut microbiota, such as diet and antibiotic use, may influence the compound’s action.

Propriétés

IUPAC Name |

2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKBGDTVNFDPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.